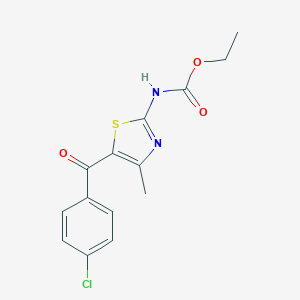
1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine, also known as GBR 12909, is a synthetic compound that belongs to the piperazine class of drugs. It is a potent and selective dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain, leading to an increase in dopamine levels. GBR 12909 has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 works by blocking the reuptake of dopamine in the brain, leading to an increase in dopamine levels. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and motor function. By increasing dopamine levels, 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 can enhance the activity of the dopamine system, leading to improved motor function and mood.
Biochemical and Physiological Effects:
1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has been shown to have a number of biochemical and physiological effects. It can increase dopamine levels in the brain, leading to enhanced motor function and mood. 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 can also increase the release of dopamine in the nucleus accumbens, a brain region that is involved in reward and addiction. Additionally, 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has been shown to have a neuroprotective effect, which means that it can protect neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 is also relatively easy to synthesize, which makes it readily available for research purposes. However, 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has some limitations for lab experiments. It is a potent dopamine reuptake inhibitor, which means that it can have significant effects on dopamine levels in the brain. This can make it difficult to interpret the results of experiments that use 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909.
Orientations Futures
There are several future directions for research on 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909. One area of interest is the potential use of 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 in the treatment of drug addiction. 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has been shown to reduce drug-seeking behavior in animal models of addiction, and it may have potential as a treatment for addiction in humans. Another area of interest is the potential use of 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 in the treatment of depression. 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has been shown to have antidepressant effects in animal models, and it may have potential as a treatment for depression in humans. Finally, further research is needed to better understand the long-term effects of 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 on dopamine levels in the brain, and to determine whether it has any potential for abuse or addiction in humans.
In conclusion, 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It is a potent dopamine reuptake inhibitor that can increase dopamine levels in the brain, leading to improved motor function and mood. While 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 can be synthesized using a multi-step process starting from piperazine. The synthesis involves the protection of the piperazine nitrogen, followed by alkylation with ethyl iodide. The resulting compound is then reacted with 2,3,4-trimethoxybenzaldehyde to yield 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909.
Applications De Recherche Scientifique
1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. 1-Ethyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.
Propriétés
Formule moléculaire |
C16H26N2O3 |
|---|---|
Poids moléculaire |
294.39 g/mol |
Nom IUPAC |
1-ethyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C16H26N2O3/c1-5-17-8-10-18(11-9-17)12-13-6-7-14(19-2)16(21-4)15(13)20-3/h6-7H,5,8-12H2,1-4H3 |
Clé InChI |
KGXHBWFPAYRTST-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
SMILES canonique |
CCN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281935.png)
![4-(2-{[4-(4-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoicacid](/img/structure/B281936.png)
![2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B281937.png)
![2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281938.png)
![6-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281943.png)
![2-[[2-(Naphthalen-1-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B281944.png)
![2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281945.png)
![6-[(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B281946.png)
![2-[(2-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B281949.png)
![2-[(2-{[4-(2-Methoxyphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B281950.png)
![5-Amino-2-[(4-methyl-1-piperazinyl)carbonyl]benzoic acid](/img/structure/B281953.png)